molecular formula C6H10O2 B2728724 2-Ethylcyclopropane-1-carboxylic acid CAS No. 68850-10-2

2-Ethylcyclopropane-1-carboxylic acid

Cat. No.: B2728724
CAS No.: 68850-10-2
M. Wt: 114.144
InChI Key: NEZWQTAIJWQNHI-UHFFFAOYSA-N
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Description

2-Ethylcyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C6H10O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with an ethyl group and a carboxylic acid functional group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylcyclopropane-1-carboxylic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

2-Ethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

2-Ethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:

    Cyclopropanecarboxylic acid: Lacks the ethyl group, making it less sterically hindered.

    2-Methylcyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

    Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.

The presence of the ethyl group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.

Biological Activity

2-Ethylcyclopropane-1-carboxylic acid (ECA) is a cyclopropane derivative known for its unique structural properties, which include a cyclopropane ring and a carboxylic acid functional group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and plant biology. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.

ECA has the molecular formula C5H8O2C_5H_8O_2 and can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and potentially enhance its biological activity.

Property Description
Molecular FormulaC5H8O2C_5H_8O_2
Molecular Weight100.12 g/mol
Functional GroupsCarboxylic acid, Cyclopropane

The mechanism of action of ECA is primarily attributed to its carboxylic acid group, which can participate in hydrogen bonding and electrostatic interactions with biological targets. The cyclopropane ring may undergo ring-opening reactions under specific conditions, influencing the compound's reactivity and biological interactions.

Plant Biology

ECA plays a role in plant physiology, particularly in ethylene biosynthesis. Ethylene is a crucial plant hormone involved in regulating growth and responses to environmental stressors. ECA acts as an intermediate in the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), which is directly converted to ethylene by the enzyme ACC oxidase. Studies have shown that ECA can influence the production of ethylene in various plant species, thereby affecting their growth patterns and stress responses .

Enzyme Interaction

Research indicates that ECA may interact with specific enzymes involved in metabolic pathways. For example, it has been suggested that ECA can serve as a substrate for enzymes that catalyze reactions related to amino acid metabolism. This interaction could lead to the modulation of metabolic processes within organisms .

Study on Ethylene Production

In a study examining the effects of ECA on ethylene production in Arabidopsis thaliana, researchers found that exogenous application of ECA significantly increased ethylene levels compared to control groups. This increase was linked to enhanced growth responses under stress conditions, demonstrating ECA's potential as a growth regulator in plants .

Pharmacological Potential

ECA's structural similarities to other biologically active compounds suggest potential pharmacological applications. For instance, derivatives of cyclopropane carboxylic acids have been explored as inhibitors of specific enzyme classes, including those involved in cancer and infectious diseases. Research is ongoing to evaluate the efficacy of ECA derivatives as therapeutic agents .

Summary of Biological Activities

A summary table detailing the biological activities associated with ECA is presented below:

Biological Activity Effect Reference
Ethylene ProductionIncreases plant growth under stress
Enzyme InteractionModulates metabolic pathways
Potential Antimicrobial ActivityInhibitory effects on pathogens

Properties

IUPAC Name

2-ethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWQTAIJWQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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